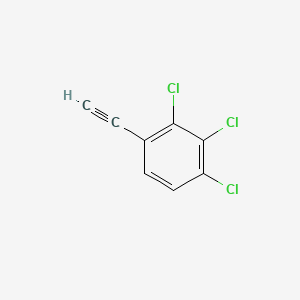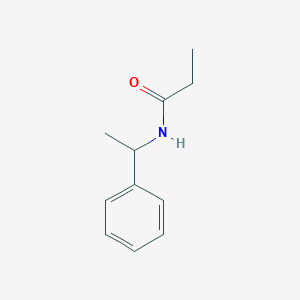
N-(1-Phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylethyl)propanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a propanamide moiety. This compound is of interest due to its structural similarity to various pharmacologically active substances, including certain fentanyl analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Phenylethyl)propanamide can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For instance, the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride can yield 2,2-dimethyl-N-(1R)-1-phenylethylpropanamide . Another method involves the use of gas chromatography-mass spectrometry (GC-MS) for qualitative and quantitative testing .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the analysis and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1-Phenylethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its structural similarity to pharmacologically active compounds, particularly in the development of new analgesics.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. As a structural analog of certain fentanyl derivatives, it is believed to interact with opioid receptors, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenylethyl)propanamide is structurally similar to several other compounds, including:
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
α-Methylfentanyl: N-Phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenylethyl group.
Properties
CAS No. |
6283-03-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
InChI Key |
QWPVLMCETGYBKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


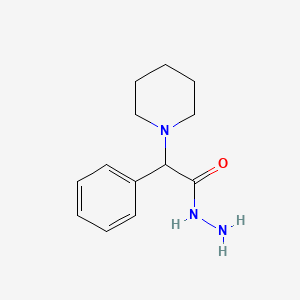
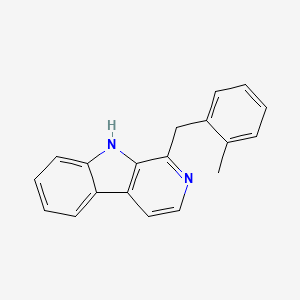
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
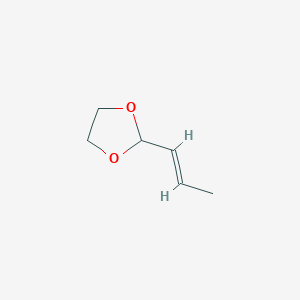
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
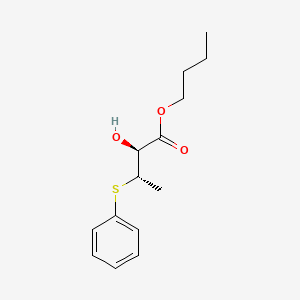
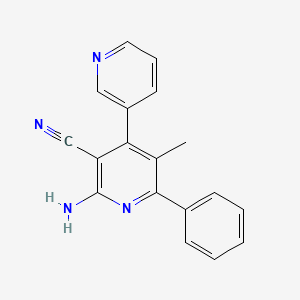
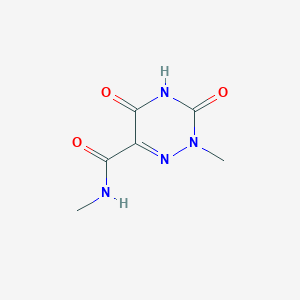
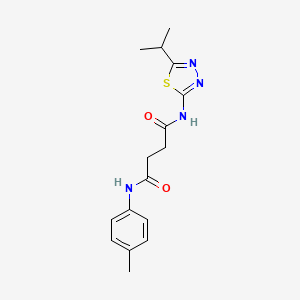
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
